Liranaftate
Overview
Description
Liranaftate, also known by the trade name Zefnart, is a topical antifungal drug . It is used as a 2% cream to treat tinea pedis (athlete’s foot), tinea corporis (ringworm), and tinea cruris (jock itch) . It was approved for use in Japan in August 2000 .
Synthesis Analysis
Liranaftate is synthesized from 2,6-dichloropyridine and 5,6,7,8-tetrahydro-2-naphthol . A substitution reaction occurs between 6-methoxy-2-methylaminopyridine and 5,6,7,8-tetrahydro-2-naphthyl-sulfuryl chloride, catalyzed by K2CO3, to generate liranaftate . The method has advantages such as mild conditions, simple operation, easy isolation, high yield, and environmental benignity .
Molecular Structure Analysis
The molecular formula of Liranaftate is C18H20N2O2S . The Liranaftate molecule contains a total of 45 bonds, including 25 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, and 1 ten-membered ring .
Chemical Reactions Analysis
Liranaftate is a thiocarbamate and squalene epoxidase inhibitor with antifungal activity . It is stable if stored as directed and should be protected from light and heat . Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides .
Physical And Chemical Properties Analysis
Liranaftate has a density of 1.2±0.1 g/cm3, a boiling point of 462.5±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . Its molar refractivity is 95.7±0.3 cm3, and it has a polar surface area of 67 Å2 .
Scientific Research Applications
Efficacy and Safety in Treating Tinea Infections
Liranaftate, a topical antifungal agent, has demonstrated significant effectiveness and safety in treating tinea pedis (athlete's foot) and tinea corporis & cruris (ringworm of the body and jock itch). A study involving 1,100 patients showed that 2% Liranaftate ointment had an 87.65% curative effectiveness rate for tinea corporis & cruris and a 96.55% rate after follow-up, with a low incidence of adverse reactions, highlighting its value for clinical application (Akebaier Sulaiman et al., 2017).
Comparison with Other Treatments
In a randomized double-blind vehicle-controlled clinical trial, Liranaftate cream was compared to a control for treating tinea cruris and tinea corporis. The study found no significant differences in clinical efficacy between the Liranaftate and control groups, suggesting that Liranaftate is as effective as other treatments in managing these conditions (Y. Sen, 2006).
Therapeutic Effectiveness
Another study evaluated the therapeutic effect of Liranaftate cream in treating tinea manuum (hand fungus), pedis, and tinea corporis & cruris. It concluded that Liranaftate 2% cream is effective and safe, with an 87.50% effective rate at the end of treatment and 97.50% two weeks post-treatment, making it recommendable for treating these fungal infections (Chen Wen-jing, 2008).
Multicenter Study on Tinea Cruris and Tinea Corporis
A multicenter randomized double-blind trial assessed the efficacy and safety of 2% Liranaftate cream for tinea cruris and tinea corporis treatment. The study observed significant therapeutic effectiveness with a high cure rate and mycological cure rate, indicating Liranaftate's value in treating these conditions without significant adverse effects (Tao Su-jiang, 2007).
Safety And Hazards
Future Directions
Liranaftate has shown excellent fungistatic activity against the conidia of T. rubrum . Its antifungal activity is 8 times as high as that of Tolnaftate . The curative effect of 2% liranaftate ointment is safe and obvious in treating tinea pedis and tinea corporis & cruris, so it is valuable for clinical popularization and application .
properties
IUPAC Name |
O-(5,6,7,8-tetrahydronaphthalen-2-yl) N-(6-methoxypyridin-2-yl)-N-methylcarbamothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-20(16-8-5-9-17(19-16)21-2)18(23)22-15-11-10-13-6-3-4-7-14(13)12-15/h5,8-12H,3-4,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHPQNGOVQYUMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC=C1)OC)C(=S)OC2=CC3=C(CCCC3)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046470 | |
Record name | Liranaftate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Liranaftate | |
CAS RN |
88678-31-3 | |
Record name | Liranaftate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88678-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Liranaftate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088678313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Liranaftate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Liranaftate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LIRANAFTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5253IGO5X3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.